propionyl-Phe-Val-Leu-Ala-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propionyl-Phe-Val-Leu-Ala-OMe is a synthetic peptide compound with the molecular formula C27H42N4O6 and a molecular weight of 518.65 g/mol . This compound is characterized by its complex structure, which includes multiple amino acid residues and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionyl-Phe-Val-Leu-Ala-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
propionyl-Phe-Val-Leu-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives.
Scientific Research Applications
propionyl-Phe-Val-Leu-Ala-OMe has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of propionyl-Phe-Val-Leu-Ala-OMe involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala: Lacks the methoxy group.
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu: Shorter peptide chain.
3-Phenyl-N-propionyl-L-Ala-L-Val: Even shorter peptide chain.
Uniqueness
propionyl-Phe-Val-Leu-Ala-OMe is unique due to its specific sequence and the presence of the methoxy group, which can influence its chemical properties and biological activities.
Properties
CAS No. |
19526-15-9 |
---|---|
Molecular Formula |
C27H42N4O6 |
Molecular Weight |
518.655 |
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(propanoylamino)propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C27H42N4O6/c1-8-22(32)29-21(15-19-12-10-9-11-13-19)25(34)31-23(17(4)5)26(35)30-20(14-16(2)3)24(33)28-18(6)27(36)37-7/h9-13,16-18,20-21,23H,8,14-15H2,1-7H3,(H,28,33)(H,29,32)(H,30,35)(H,31,34)/t18-,20-,21-,23-/m0/s1 |
InChI Key |
BAIRFIBQXUHMRS-ROQCDXFCSA-N |
SMILES |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)OC |
Synonyms |
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala-OMe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.